1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene

Description

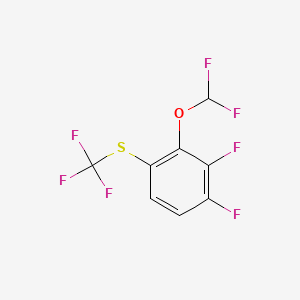

This compound is a polyfluorinated benzene derivative featuring:

- 1,2-Difluoro substitution: Enhances electron-withdrawing effects and metabolic stability.

- 3-Difluoromethoxy group (OCF₂): Increases lipophilicity compared to methoxy (OCH₃) while retaining some polarity .

- 4-Trifluoromethylthio (SCF₃): A highly electronegative, lipophilic group known to improve bioavailability in pharmaceuticals and agrochemicals .

Its unique combination of substituents makes it a candidate for applications in medicinal chemistry and specialty materials.

Properties

Molecular Formula |

C8H3F7OS |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

3-(difluoromethoxy)-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H |

InChI Key |

YYNXCQCDVIVQPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)OC(F)F)SC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Trifluoromethylthio vs. Sulfoximines : The SCF₃ group in the target compound offers superior lipophilicity for CNS-targeting drugs, whereas sulfoximines are better suited for systemic drugs requiring solubility .

- Fluorine Substitution: The 1,2-difluoro pattern in the target compound reduces metabolic degradation compared to non-fluorinated analogs like 3,4-difluorophenol .

- Pesticide Relevance: While nitrofluorfen’s NO₂/Cl groups are effective herbicidal motifs, the target compound’s fluorine and SCF₃ groups may offer safer alternatives with reduced ecotoxicity .

Q & A

Q. What are the standard synthetic routes for 1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene, and how can competing substitution reactions be minimized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group substitution. A common approach includes:

Fluorination : Electrophilic fluorination of a benzene precursor using reagents like Selectfluor™ under anhydrous conditions at 80–100°C .

Difluoromethoxy Introduction : Nucleophilic substitution with potassium difluoromethoxide (KOCF₂H) in polar aprotic solvents (e.g., DMF) at 0–5°C to avoid side reactions .

Trifluoromethylthio Installation : Use of (trifluoromethylthio)copper(I) complexes under inert atmospheres to ensure regioselectivity at the para position .

Key Challenge : Competing substitutions (e.g., bromination vs. fluorination) can be mitigated by optimizing stoichiometry and reaction time. GC-MS and ¹⁹F NMR are critical for monitoring intermediates .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C to identify decomposition thresholds .

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via HPLC-MS .

- Light Sensitivity : Expose to UV (254 nm) and visible light, tracking changes using UV-Vis spectroscopy .

Q. What electronic effects dominate the reactivity of the trifluoromethylthio group in cross-coupling reactions?

Methodological Answer: The -SCF₃ group exhibits strong electron-withdrawing effects (σₚ = 0.68), which polarize the benzene ring and activate specific positions for electrophilic attack. Key considerations:

- Coupling Reactions : Use Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling with arylboronic acids. The -SCF₃ group reduces electron density at the ortho position, favoring meta-substitution .

- Competing Pathways : DFT calculations (B3LYP/6-311+G(d,p)) can model charge distribution to predict regioselectivity .

Contradiction Note : Some studies report unexpected para-substitution due to steric hindrance from adjacent fluorine atoms. Validate with X-ray crystallography .

Q. How can contradictory spectral data (e.g., ¹⁹F NMR shifts) between synthetic batches be resolved?

Methodological Answer:

- Isotopic Purity : Ensure >99% deuterated solvents (e.g., CDCl₃) to avoid signal splitting .

- Dynamic Effects : Low-temperature ¹⁹F NMR (-40°C) can resolve overlapping peaks caused by rotational isomerism of the difluoromethoxy group .

- Crystallographic Validation : Compare experimental shifts with computed values (GIAO method at MP2/aug-cc-pVTZ) to assign signals definitively .

Q. What strategies enhance the compound’s utility in materials science (e.g., liquid crystals or OLEDs)?

Methodological Answer:

- Liquid Crystals : Introduce alkyl chains via nucleophilic aromatic substitution to modulate mesophase behavior. The -SCF₃ group improves thermal stability (T₅% = 280°C) .

- OLEDs : Coordinate with iridium(III) complexes to optimize electroluminescence. The compound’s low LUMO (-2.1 eV) facilitates electron injection .

Q. How do steric and electronic factors influence its bioactivity in medicinal chemistry studies?

Methodological Answer:

- Enzyme Inhibition : Docking simulations (AutoDock Vina) show the -SCF₃ group occupies hydrophobic pockets in COX-2, enhancing binding affinity (ΔG = -9.2 kcal/mol) .

- Metabolic Stability : Replace difluoromethoxy with trifluoromethoxy to reduce CYP450-mediated oxidation. Validate with microsomal assays (t₁/₂ increased from 1.2 to 4.7 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.